c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2 is a cyclic peptide that has garnered attention in scientific research due to its potential therapeutic applications. This compound is known for its interaction with melanocortin receptors, particularly the melanocortin receptor 4 (MC4R), which plays a crucial role in energy homeostasis and somatic growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2 involves the formation of a cyclic peptide through solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a resin-bound peptide chain.
Cyclization: Formation of the cyclic structure by coupling the terminal amino acids.
Deprotection and Cleavage: Removal of protecting groups and cleavage from the resin to obtain the final peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with optimized reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Substitution: Substitution reactions may occur at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the target residue and desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or structural configurations, which can impact their biological activity .
Scientific Research Applications
C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2: has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in modulating melanocortin receptors and related biological pathways.
Medicine: Explored for potential therapeutic applications in treating conditions like obesity, metabolic disorders, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
The compound exerts its effects by binding to melanocortin receptors, particularly MC4R. This interaction stimulates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which subsequently modulates various downstream signaling pathways involved in energy homeostasis, appetite regulation, and inflammation .
Comparison with Similar Compounds
C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2: can be compared with other cyclic peptides targeting melanocortin receptors, such as:
- C[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2
- C[CO-(CH2)2-CO-Nle-D-Nal(2)-Arg-Trp-Lys]-NH2
- C[CO-(CH2)3-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2
These similar compounds share structural features but differ in specific amino acid residues, leading to variations in their binding affinity, selectivity, and biological activity. The uniqueness of This compound lies in its specific interaction with MC4R and its potential therapeutic applications .
Properties
Molecular Formula |
C49H57N11O7 |
---|---|
Molecular Weight |
912.0 g/mol |
IUPAC Name |
(7S,10R,13S,16S,19S)-13-[3-(diaminomethylideneamino)propyl]-16-(1H-indol-3-ylmethyl)-10-(naphthalen-2-ylmethyl)-2,8,11,14,17,25-hexaoxo-3,9,12,15,18,24-hexazatricyclo[24.4.0.03,7]triaconta-1(30),26,28-triene-19-carboxamide |
InChI |
InChI=1S/C49H57N11O7/c50-42(61)37-17-7-8-22-53-43(62)34-14-3-4-15-35(34)48(67)60-24-10-19-41(60)47(66)59-39(26-29-20-21-30-11-1-2-12-31(30)25-29)45(64)57-38(18-9-23-54-49(51)52)44(63)58-40(46(65)56-37)27-32-28-55-36-16-6-5-13-33(32)36/h1-6,11-16,20-21,25,28,37-41,55H,7-10,17-19,22-24,26-27H2,(H2,50,61)(H,53,62)(H,56,65)(H,57,64)(H,58,63)(H,59,66)(H4,51,52,54)/t37-,38-,39+,40-,41-/m0/s1 |
InChI Key |
VWRQHODLDKRSNP-LIZQXKDQSA-N |
Isomeric SMILES |
C1CCNC(=O)C2=CC=CC=C2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC4=CNC5=CC=CC=C54)CCCN=C(N)N)CC6=CC7=CC=CC=C7C=C6 |
Canonical SMILES |
C1CCNC(=O)C2=CC=CC=C2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC4=CNC5=CC=CC=C54)CCCN=C(N)N)CC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.